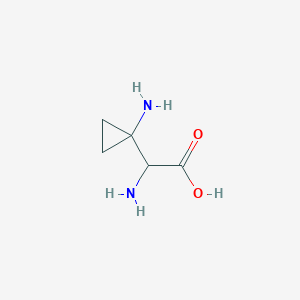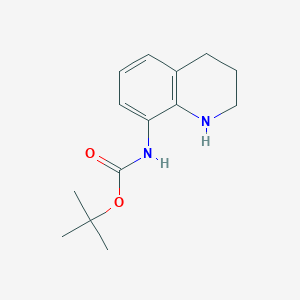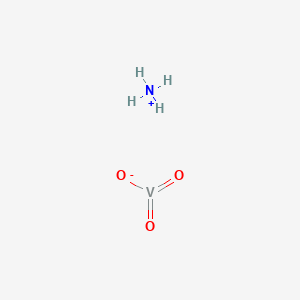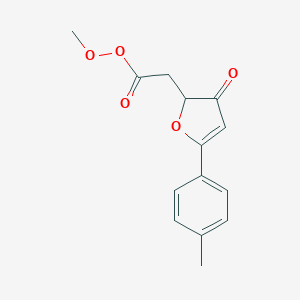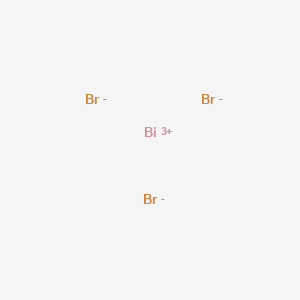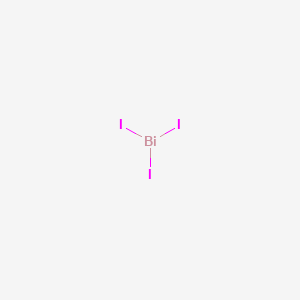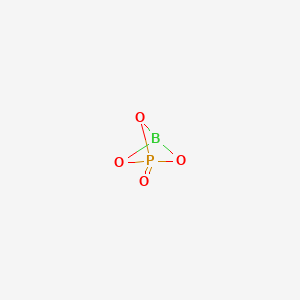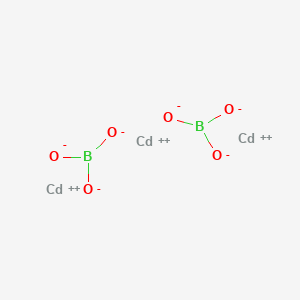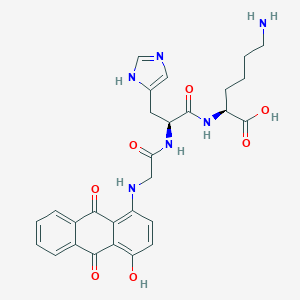
N(2)-(N-(N-(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)glycyl)-L-histidyl)-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(2)-(N-(N-(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)glycyl)-L-histidyl)-L-lysine is a synthetic molecule that has been extensively studied in the field of biochemistry and pharmacology. This compound is commonly referred to as DHLA-His-Lys and has been shown to possess a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of DHLA-His-Lys is not fully understood, but it is believed to act through multiple pathways. Its antioxidant activity is thought to be due to its ability to scavenge free radicals and inhibit lipid peroxidation. Its anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and chemokines. Additionally, DHLA-His-Lys has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
DHLA-His-Lys has been shown to possess a wide range of biochemical and physiological effects. It has been shown to protect against oxidative stress, reduce inflammation, and possess antimicrobial properties. Additionally, DHLA-His-Lys has been studied for its potential use as a neuroprotective agent and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DHLA-His-Lys in lab experiments is its ability to act as both an antioxidant and an anti-inflammatory agent, which makes it a useful tool for studying oxidative stress and inflammation in various cell types and animal models. Additionally, DHLA-His-Lys has been shown to possess antimicrobial properties, which makes it a potential candidate for studying the mechanisms of antimicrobial activity. One limitation of using DHLA-His-Lys in lab experiments is its relatively high cost compared to other antioxidants and anti-inflammatory agents.
Direcciones Futuras
There are several future directions for the study of DHLA-His-Lys. One direction is to further elucidate its mechanism of action and its potential use as a neuroprotective agent. Another direction is to study its potential use as an antimicrobial agent and to explore its mechanism of antimicrobial activity. Additionally, there is a need for further studies on the safety and toxicity of DHLA-His-Lys, as well as its pharmacokinetics and pharmacodynamics in various animal models and in humans.
Métodos De Síntesis
The synthesis of DHLA-His-Lys involves the coupling of three amino acids, namely glycine, histidine, and lysine, with a derivative of anthracene. The anthracene derivative used in the synthesis is 9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracene carboxylic acid, which is activated with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide. The three amino acids are then coupled with the activated anthracene derivative using standard peptide synthesis techniques.
Aplicaciones Científicas De Investigación
DHLA-His-Lys has been extensively studied in the field of biochemistry and pharmacology due to its ability to act as an antioxidant and an anti-inflammatory agent. It has been shown to protect against oxidative stress and reduce inflammation in various cell types and animal models. Additionally, DHLA-His-Lys has been shown to possess antimicrobial properties and has been studied for its potential use as an antimicrobial agent.
Propiedades
Número CAS |
132391-60-7 |
|---|---|
Nombre del producto |
N(2)-(N-(N-(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)glycyl)-L-histidyl)-L-lysine |
Fórmula molecular |
C28H30N6O7 |
Peso molecular |
562.6 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[2-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C28H30N6O7/c29-10-4-3-7-19(28(40)41)34-27(39)20(11-15-12-30-14-32-15)33-22(36)13-31-18-8-9-21(35)24-23(18)25(37)16-5-1-2-6-17(16)26(24)38/h1-2,5-6,8-9,12,14,19-20,31,35H,3-4,7,10-11,13,29H2,(H,30,32)(H,33,36)(H,34,39)(H,40,41)/t19-,20-/m0/s1 |
Clave InChI |
OZOILYIDULXYNI-PMACEKPBSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NCC(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCCN)C(=O)O |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NCC(=O)NC(CC4=CN=CN4)C(=O)NC(CCCCN)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NCC(=O)NC(CC4=CN=CN4)C(=O)NC(CCCCN)C(=O)O |
Secuencia |
GHK |
Sinónimos |
1-hydroxy-4-(glycyl-histidyl-lysine)anthraquinone 4-(glycyl-histidyl-lysine)-1-hydroxyanthraquinone Q-GHK |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




